2-Chloro-3-nitrobenzonitrile
Overview
Description
2-Chloro-3-nitrobenzonitrile is an aromatic organic compound with the molecular formula C7H3ClN2O2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the third position. This compound is a solid at room temperature and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2-chlorobenzonitrile. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to introduce the nitro group into the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of 2-chlorobenzonitrile with a nitrating agent under controlled conditions. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide in methanol, or other nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 2-Chloro-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-nitrobenzonitrile is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-nitrobenzonitrile involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to various substitution products. The nitro group can also be reduced to an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
3-Nitrobenzonitrile: Similar structure but lacks the chlorine substituent.
2-Chlorobenzonitrile: Similar structure but lacks the nitro group.
4-Chloro-3-nitrobenzonitrile: Similar structure with the nitro group at the fourth position instead of the third.
Uniqueness: 2-Chloro-3-nitrobenzonitrile is unique due to the presence of both chlorine and nitro substituents on the benzene ring. This combination of substituents imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYMTWFJLEBIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618024 | |
Record name | 2-Chloro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-24-3 | |
Record name | 2-Chloro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.